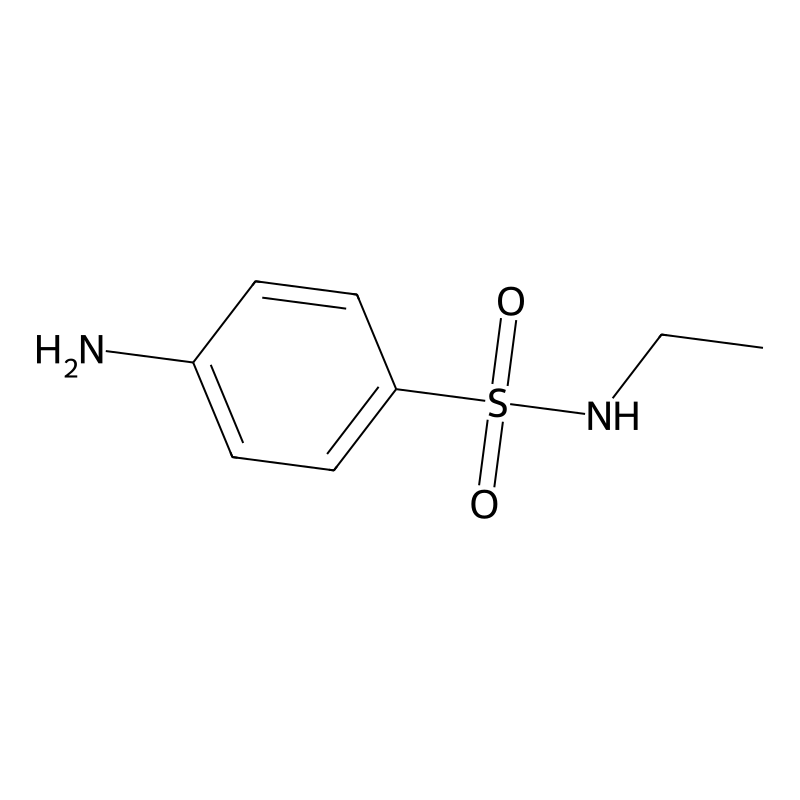

4-Amino-N-ethylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search for Biological Activity: Scientific databases like PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Aminobenzenesulfonyl-Sulfamethoxazole) list 4-Amino-N-ethylbenzenesulfonamide but do not mention any established biological activities or applications in research.

- Patent Literature: There is a possibility that 4-Amino-N-ethylbenzenesulfonamide might be involved in some patented processes or applications. However, exploring patent literature would require specific search terms and access to patent databases which are often not publicly available.

4-Amino-N-ethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to an ethyl-substituted amino-benzene structure. Its chemical formula is C₉H₁₃N₃O₂S, and it is known for its role in medicinal chemistry, particularly as a potential therapeutic agent. The compound exhibits properties that make it useful in various biological applications, including enzyme inhibition and antimicrobial activities.

- Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or enamines, which are important intermediates in organic synthesis.

- Nucleophilic Substitution: The sulfonamide group allows for nucleophilic substitution reactions, where the sulfonyl nitrogen can be replaced by other nucleophiles under appropriate conditions .

- Hydrazinolysis: The compound can undergo hydrazinolysis, leading to the formation of hydrazides, which are useful in synthesizing more complex molecules .

4-Amino-N-ethylbenzenesulfonamide displays significant biological activity:

- Enzyme Inhibition: It has been studied for its inhibitory effects on various enzymes, including carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance. The compound has shown promising results in inhibiting human carbonic anhydrase IX, which is implicated in tumor growth and metastasis .

- Antimicrobial Properties: Sulfonamides, including this compound, exhibit antibacterial activity by inhibiting bacterial folic acid synthesis. This mechanism is crucial for their use as antimicrobial agents .

The synthesis of 4-Amino-N-ethylbenzenesulfonamide typically involves multi-step reactions:

- Formation of the Sulfonamide: The initial step often includes the reaction of an amine with a sulfonyl chloride to yield the sulfonamide derivative.

- Substitution Reaction: Further steps may involve the introduction of the ethyl group through alkylation reactions using appropriate alkyl halides and bases like triethylamine in solvents such as dichloromethane .

Studies have shown that 4-Amino-N-ethylbenzenesulfonamide interacts with specific biological targets:

- Binding Affinity: The compound's binding affinity to carbonic anhydrase IX has been quantitatively assessed, revealing its potential as a selective inhibitor against this enzyme compared to others like carbonic anhydrase II .

- Cellular Uptake: Investigations into its cellular uptake mechanisms demonstrate how it interacts with cell membranes and internalizes within cells, contributing to its biological effects .

Several compounds share structural similarities with 4-Amino-N-ethylbenzenesulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Aminobenzenesulfonamide | Amino and sulfonamide groups | First-generation sulfa drug; widely studied for antibacterial properties. |

| 4-Amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | Pyrimidine substitution | Exhibits enhanced antimicrobial activity due to pyrimidine's influence. |

| N,N-Diethyl-4-amino-benzenesulfonamide | Diethyl substitution on the nitrogen | Increased lipophilicity may enhance membrane permeability. |

| 3,3'-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) | Disulfide linkage | Potential for redox reactions, expanding its application scope. |

These compounds illustrate variations in substitution patterns and functional groups that can affect their biological activity and applications.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant